An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring the versatile indole nucleus, a benzyloxy protecting group, and a reactive carboxylate moiety, renders it a valuable building block for the synthesis of a diverse array of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and an exploration of its reactivity and applications, empowering researchers to leverage this compound in their scientific endeavors.
Core Chemical and Physical Properties
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a white to yellow solid, a characteristic that is important for its initial identification and handling in a laboratory setting.[1][2] A comprehensive summary of its key chemical and physical properties is presented in the table below, offering a quick reference for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₃ | [2][3] |
| Molecular Weight | 281.31 g/mol | [2] |
| CAS Number | 103781-89-1 | [3] |
| Appearance | White to Yellow Solid | [1][2] |
| Boiling Point | 472.3°C at 760 mmHg | [1] |
| Flash Point | 239.5°C | [1] |
| Density | 1.253 g/cm³ | [1] |
| LogP | 3.53350 | [1] |
| Polar Surface Area | 51.32 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 5 | [1] |
Synthesis of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Alternatively, a plausible route involves the benzylation of a pre-existing 6-hydroxyindole-2-carboxylate. This approach offers a direct way to introduce the required benzyloxy group at the desired position.
Below is a proposed, illustrative experimental protocol for the synthesis, drawing upon established methodologies for indole derivatization.
Illustrative Synthetic Protocol:
Step 1: Synthesis of Methyl 6-hydroxy-1H-indole-2-carboxylate
This precursor can be synthesized via several established indole synthetic routes, such as the Reissert or Fischer indole synthesis, starting from 2-amino-5-hydroxytoluene or a similarly substituted aniline.
Step 2: Benzylation of Methyl 6-hydroxy-1H-indole-2-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 6-hydroxy-1H-indole-2-carboxylate (1 equivalent) in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).
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Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile.
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Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature. The choice of benzyl halide can influence the reaction rate, with benzyl bromide generally being more reactive.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific substrates and conditions but is typically in the range of 4-12 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 6-(benzyloxy)-1H-indole-2-carboxylate.
Caption: Illustrative workflow for the synthesis of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and benzyl groups, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton of the indole ring. The chemical shifts and coupling constants of the indole ring protons will be influenced by the electron-donating nature of the benzyloxy group at the 6-position.
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¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbon atoms. The carbonyl carbon of the ester will appear at a characteristic downfield shift. The aromatic carbons of the indole and benzyl rings will have distinct chemical shifts, and the benzylic and methoxy carbons will also be readily identifiable.
Mass Spectrometry (MS)
The mass spectrum of methyl 6-(benzyloxy)-1H-indole-2-carboxylate is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (281.31). Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the benzylic ether bond, leading to a characteristic fragment at m/z 91 (tropylium ion).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the ester, and the C-O stretching of the ether and ester groups.
Chemical Reactivity and Synthetic Utility
The reactivity of methyl 6-(benzyloxy)-1H-indole-2-carboxylate is governed by the interplay of its three key functional components: the indole nucleus, the benzyloxy protecting group, and the methyl ester.
Caption: Key reactive sites and potential transformations of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate.
4.1 Reactions at the Indole Nitrogen: The N-H proton of the indole ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward method to introduce various substituents at the nitrogen atom, further diversifying the molecular scaffold.
4.2 Reactions involving the Ester Group: The methyl ester functionality is a versatile handle for various transformations.
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Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 6-(benzyloxy)-1H-indole-2-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.
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Amidation: The ester can be converted to amides by reaction with amines, often facilitated by heating or the use of catalysts. This is a common strategy in drug discovery for introducing diversity and modulating the pharmacokinetic properties of a molecule.
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Reduction: The ester can be reduced to the corresponding primary alcohol, (6-(benzyloxy)-1H-indol-2-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).
4.3 Reactions involving the Benzyloxy Group: The benzyloxy group serves as a protecting group for the 6-hydroxy functionality. It can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using H₂ over Pd/C), to reveal the free hydroxyl group. This deprotection step is often a crucial final step in the synthesis of bioactive molecules where a free phenol is required for biological activity.
4.4 Electrophilic Substitution on the Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. However, the reactivity of the C3 position in this specific molecule will be influenced by the electron-withdrawing nature of the carboxylate group at C2.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a valuable building block in the synthesis of a wide range of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.
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Anticancer Agents: The 6-hydroxyindole moiety, which can be unmasked from the benzyloxy group, is a key structural feature in some natural and synthetic compounds with anticancer properties. This compound serves as a precursor to such molecules, allowing for the late-stage introduction of the free phenol.
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HIV-1 Integrase Inhibitors: Substituted indole-2-carboxylic acids have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. Methyl 6-(benzyloxy)-1H-indole-2-carboxylate can be a crucial intermediate in the synthesis of analogues with improved potency and pharmacokinetic profiles.
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Neurological Disorders: Indole derivatives are known to interact with various receptors and enzymes in the central nervous system. This compound can be used to synthesize novel ligands for targets involved in neurological disorders.
The ability to functionalize the indole nitrogen, the carboxylate group, and to deprotect the 6-hydroxy group provides medicinal chemists with a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization.
Safety and Handling
As with all chemicals, methyl 6-(benzyloxy)-1H-indole-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on available data, the compound is harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures with diverse biological functions. This guide has provided a foundational understanding of this compound, from its synthesis and characterization to its synthetic applications. It is our hope that this information will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this versatile building block in their pursuit of novel therapeutic agents.
References
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Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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